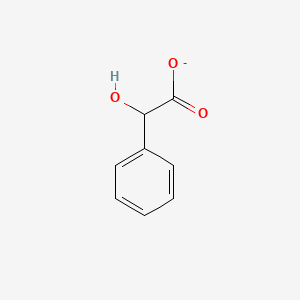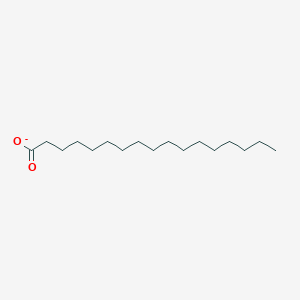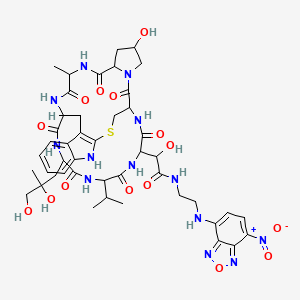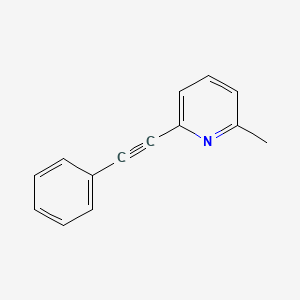
Lemidosul
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lemidosul is an anti-trypanosomiasis compound that has shown potential in treating infections caused by Trypanosoma parasites. This compound can be further optimized for its performance as an anti-trypanosomiasis drug through computer-aided drug design (CADD) approaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lemidosul involves several steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Lemidosul can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, potentially altering its biological activity.
Reduction: The addition of hydrogen or removal of oxygen can modify the compound’s structure and properties.
Substitution: Functional groups in this compound can be replaced with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Lemidosul has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Trypanosoma parasites and potential as an anti-parasitic agent.
Medicine: Explored for its therapeutic potential in treating trypanosomiasis and other parasitic infections.
Mécanisme D'action
Lemidosul exerts its effects by targeting specific molecular pathways in Trypanosoma parasites. The compound interferes with essential biological processes, leading to the inhibition of parasite growth and survival. The exact molecular targets and pathways involved are subjects of ongoing research, but they likely include key enzymes and proteins critical for parasite metabolism and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benznidazole: Another anti-trypanosomiasis drug with a different mechanism of action.
Nifurtimox: Used to treat Chagas disease, caused by Trypanosoma cruzi.
Suramin: An older drug used for treating African trypanosomiasis.
Uniqueness of Lemidosul
This compound is unique due to its potential for optimization through CADD, which allows for the fine-tuning of its properties to enhance efficacy and reduce side effects. This makes it a promising candidate for further development compared to other similar compounds .
Propriétés
Numéro CAS |
88041-40-1 |
|---|---|
Formule moléculaire |
C12H19NO3S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-tert-butyl-6-methylsulfonylphenol |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)17(4,15)16/h5-6,14H,7,13H2,1-4H3 |
Clé InChI |
SENZQDBEHBQBNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)O)CN |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)O)CN |
Key on ui other cas no. |
88041-40-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)


![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)






